5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid
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Overview
Description
5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-4-phenylthiazol-2-amine with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share structural similarities.
Isoxazole Analogues: These compounds also feature a five-membered ring with heteroatoms and exhibit similar biological activities.
Uniqueness
What sets 5-(3-Methyl-4-phenylthiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid apart is its unique combination of functional groups and the specific arrangement of atoms, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
68901-07-5 |
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Molecular Formula |
C15H12N2O3S3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[(5E)-5-(3-methyl-4-phenyl-1,3-thiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H12N2O3S3/c1-16-10(9-5-3-2-4-6-9)8-22-14(16)12-13(20)17(7-11(18)19)15(21)23-12/h2-6,8H,7H2,1H3,(H,18,19)/b14-12+ |
InChI Key |
NGCHMQBCOUHPJH-WYMLVPIESA-N |
Isomeric SMILES |
CN\1C(=CS/C1=C/2\C(=O)N(C(=S)S2)CC(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CSC1=C2C(=O)N(C(=S)S2)CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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